molecular formula C10H9N3O2 B1517192 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid CAS No. 103264-49-9

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1517192
CAS No.: 103264-49-9
M. Wt: 203.2 g/mol
InChI Key: VGHYXBIQQIKYEP-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound characterized by its benzyl group attached to a 1,2,3-triazole ring with a carboxylic acid functional group at the 5-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through several methods, including the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions typically require a solvent such as dimethylformamide (DMF) or water, and the reaction is often carried out at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which allow for better control over reaction conditions and improved safety profiles. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The triazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used, often under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and solvents.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-Benzyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1,2,3-Triazole-5-carboxylic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.

  • 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid:

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: Features an amino group, leading to different biological activities and uses.

These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-benzyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHYXBIQQIKYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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